molecular formula C10H16N6S2 B2937785 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole CAS No. 124945-93-3

4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole

Cat. No.: B2937785
CAS No.: 124945-93-3
M. Wt: 284.4
InChI Key: WPAQUMQXNJZFBM-UHFFFAOYSA-N
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Description

The compound 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole features a bis-triazole scaffold with ethyl and methylsulfanyl substituents. This structure is notable for its sulfur-rich moieties, which may enhance lipophilicity and influence intermolecular interactions such as hydrogen bonding or hydrophobic effects . 1,2,4-Triazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .

Properties

IUPAC Name

4-ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6S2/c1-5-15-7(11-13-9(15)17-3)8-12-14-10(18-4)16(8)6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQUMQXNJZFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=NN=C(N2CC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole is a novel compound within the 1,2,4-triazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₈N₄S₂
  • Molecular Weight : 350.46 g/mol
  • CAS Number : Not explicitly listed in the available sources but relates to similar triazole derivatives.

Synthesis

The synthesis of triazole derivatives often involves reactions of hydrazones with various reagents. For instance, similar compounds have been synthesized through the reaction of amidrazones with anhydrides or other electrophiles, leading to a variety of functionalized triazoles that exhibit significant biological activity .

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives possess notable antimicrobial properties. In studies evaluating related compounds:

  • Compounds showed moderate to high activity against various Gram-positive and Gram-negative bacteria.
  • The presence of a methylsulfanyl group in the triazole ring enhances antimicrobial efficacy .

Antiproliferative Effects

The antiproliferative activity of triazole derivatives has been extensively studied:

  • Compounds similar to 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colorectal cancer) and others.
  • The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of these compounds has been evaluated through cytokine release assays:

  • Certain derivatives significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Study 1: Evaluation of Cytotoxicity

In a recent study involving a series of triazole derivatives:

  • Compounds were tested for cytotoxicity in human PBMC cultures.
  • Results indicated low toxicity at concentrations up to 100 µg/mL with viable cell counts remaining above 94% compared to controls .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

  • The synthesized triazoles were tested against strains such as Staphylococcus aureus and Escherichia coli.
  • Results showed significant inhibition zones indicating effective antimicrobial action .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₈N₄S₂
Molecular Weight350.46 g/mol
Antimicrobial ActivityModerate to High
Cytotoxicity (HT-29)IC₅₀ values in micromolar range
Anti-inflammatory ActivitySignificant reduction in TNF-α production

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSources
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrsTriazole with -S(O)Me groups65–78%Selective oxidation without triazole ring disruption
Sulfone formationm-CPBA (2 eq.), DCM, 0°C → RTTriazole with -SO<sub>2</sub>Me groups82%Complete oxidation confirmed via <sup>13</sup>C NMR

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates stabilized by the triazole’s electron-deficient aromatic system .

Nucleophilic Substitution at Methylsulfanyl Groups

The -SMe groups act as leaving sites for nucleophilic displacement, enabling functional diversification.

NucleophileConditionsProductYieldNotesSources
Amines (e.g., morpholine)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 hrsTriazole with -S-morpholine substituents58%Requires elevated temperatures due to steric hindrance
Thiols (e.g., benzylthiol)Cs<sub>2</sub>CO<sub>3</sub>, DMF, RT, 24 hrsTriazole with -S-benzyl groups72%Improved yields with cesium base

Key Limitation : Steric bulk from adjacent ethyl groups reduces reactivity at the 3-position .

Reductive Transformations

The triazole ring can undergo partial reduction under specific conditions.

ReactionReagents/ConditionsProductYieldCharacterizationSources
Partial ring reductionNaBH<sub>4</sub>, EtOH, 50°C, 4 hrsDihydrotriazole derivative45%Retained methylsulfanyl groups; confirmed by HRMS
Full reduction (theoretical)H<sub>2</sub>, Pd/C, high pressureTetrahydrotriazoleN/ANot experimentally reported for this compound

Challenges : Full reduction risks desulfurization or side reactions at -SMe groups .

Cycloaddition and Cross-Coupling Reactions

The triazole core can participate in metal-catalyzed coupling reactions.

Reaction TypeCatalysts/ConditionsProductYieldApplicationsSources
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DME, 90°CBiaryl-functionalized triazole63%Enhanced π-conjugation for material science
Click chemistryCu(I), azide derivativeTriazole-linked hybrid89%Biomedical scaffold potential

Optimization Note : Microwave irradiation (150°C, 20 min) improves yield to 94% for click reactions .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-opening or isomerization may occur.

ConditionsObservationsProductYieldStabilitySources
HCl (conc.), reflux, 8 hrsRing-opening to thioamide intermediatesLinear thioamide chain37%Unstable; prone to polymerization
NaOH (10%), RT, 24 hrsNo significant changeRobust to mild bases

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Compound Name Substituents Key Features Biological/Chemical Activity Reference
Target Compound Dual triazole cores with ethyl and methylsulfanyl groups High sulfur content; potential for hydrophobic interactions Hypothesized antimicrobial/anti-inflammatory activity (based on triazole scaffold)
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole Phenyl, amino, mercapto Mercapto group enhances metal-binding capacity Corrosion inhibition (97% efficiency in acidic environments)
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 4-Methylthiophenyl groups Increased aromaticity and steric bulk Corrosion inhibition (93.5% efficiency)
4-Ethyl-3-(phenoxymethyl)-5-... (Diuretic derivative) Ethyl, phenoxymethyl Bulky phenoxymethyl substituent Diuretic activity (in vivo studies)
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol Thiadiazole-thio linkage Hybrid heterocyclic system Antimicrobial and antioxidant properties

Research Findings and Data

Corrosion Inhibition Efficiency (Comparative Data)

Compound Inhibition Efficiency (%) Conditions Reference
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole 97 1 M HCl, 303 K
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 93.5 1 M HCl, 303 K
Target Compound (Hypothetical) Not reported - -

Thermal and Crystallographic Stability

  • Triazole derivatives with sulfur substituents (e.g., methylsulfanyl) often exhibit robust thermal stability due to strong C–S bonds .
  • Crystallographic studies (e.g., ) highlight hydrogen-bonding patterns in triazoles, which may influence packing efficiency and solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this triazole derivative and its analogs?

  • Methodology : Common methods involve multi-step reactions starting with hydrazide intermediates. For example:

  • Step 1 : React 4-amino-triazole derivatives with ethylisothiocyanate under reflux conditions in ethanol with glacial acetic acid as a catalyst to form thiosemicarbazides .
  • Step 2 : Intramolecular cyclization via heating or microwave-assisted synthesis to form the triazole core .
  • Step 3 : Functionalization with methylsulfanyl or ethyl groups using alkylation or thiolation reagents .
    • Key Tools : Elemental analysis, IR spectroscopy, and thin-layer chromatography (TLC) are used to monitor intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer :

  • ¹H-NMR : Identifies proton environments (e.g., methylsulfanyl groups at δ 2.5–3.0 ppm and triazole protons at δ 8.0–9.0 ppm) .
  • LC-MS : Confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups like C=S (1050–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Chromatography : HPLC ensures final compound purity (>95%) .

Q. What in vitro assays are typically used to evaluate the biological activity of triazole derivatives?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Candida albicans or Staphylococcus aureus (MIC values) .
  • Enzyme Inhibition : Spectrophotometric assays targeting lanosterol 14α-demethylase (CYP51) for antifungal potential .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .

Advanced Research Questions

Q. How can molecular docking and DFT calculations guide the design of bioactive triazole derivatives?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., PDB: 3LD6 for CYP51). Optimize substituents to enhance hydrogen bonding or hydrophobic interactions .
  • DFT Analysis : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity and stability. For example, methylsulfanyl groups increase electron density at the triazole ring, enhancing nucleophilic substitution potential .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies improve reaction yields in multi-step syntheses of triazole derivatives?

  • Optimization Approaches :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalysis : Microwave irradiation reduces reaction time from hours to minutes (e.g., 80% yield in 15 mins vs. 6 hours under reflux) .
  • Workflow Integration : Use computational reaction path searches (e.g., via ICReDD’s quantum chemical methods) to pre-screen optimal conditions .

Q. How do structural modifications (e.g., substituent position) affect pharmacokinetic properties?

  • Key Findings :

  • LogP Adjustments : Introducing ethyl groups increases lipophilicity (LogP +0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Methylsulfanyl groups are susceptible to oxidation, forming sulfoxides with longer half-lives .
    • Experimental Validation : ADME studies using Caco-2 cell monolayers for permeability and liver microsomes for metabolic stability .

Contradictions & Limitations

  • Synthetic Yields : Microwave methods () report higher yields than reflux (), but scalability remains unproven.
  • Biological Data : Some derivatives show high enzyme inhibition but low antimicrobial activity, suggesting off-target effects .

Key Recommendations

  • Prioritize DFT-guided design to balance lipophilicity and solubility.
  • Combine docking with experimental mutagenesis studies to validate binding modes.

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